molecular formula C7H14ClNO2 B2464393 Methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate;hydrochloride CAS No. 2375254-69-4

Methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate;hydrochloride

Cat. No. B2464393
CAS RN: 2375254-69-4
M. Wt: 179.64
InChI Key: OXOBQTMJGRGEAE-DHSANDOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name of this compound is “methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride” and its InChI code is "1S/C7H13NO2.ClH/c1-4(8)5-3-6(5)7(9)10-2;/h4-6H,3,8H2,1-2H3;1H/t4?,5-,6+;/m0./s1" . The molecular weight of this compound is 179.65 .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius . The country of origin is UA . The shipping temperature is normal .

Scientific Research Applications

Synthesis and Biological Evaluation Research has explored the synthesis of various compounds involving cyclopropane moieties, including the synthesis of bromophenol derivatives with a cyclopropyl moiety, demonstrating their effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are crucial in treating diseases such as Alzheimer's, Parkinson's, and senile dementia (Boztaş et al., 2019). Similarly, novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been synthesized, offering insights into the structural analysis and potential biological applications of these compounds (Cetina et al., 2004).

Chemical Synthesis and Utility The chemical synthesis and utility of cyclopropane-related compounds have been widely studied, revealing their versatility in organic synthesis. For instance, the facile construction of various spirocyclopropane anellated heterocycles demonstrates the synthetic utility of cyclopropylidenacetate in creating highly functionalized molecules (Meijere et al., 1989). Moreover, the development of methods for synthesizing labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid as an inactivator of 1-aminocyclopropane-1-carboxylate deaminase showcases the importance of these compounds in studying enzyme mechanisms and potential pharmaceutical applications (Zhao & Liu, 2002).

Enzymatic and Biological Insights Research into the enzymatic mechanisms and biological implications of cyclopropane-containing compounds has provided significant insights. For example, the identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, underscores the importance of these compounds in plant biology and ethylene biosynthesis pathways (Hoffman et al., 1982). Additionally, structural analysis of Pseudomonas 1-aminocyclopropane-1-carboxylate deaminase complexes offers valuable insight into the unique pyridoxal-5'-phosphate-dependent cyclopropane ring-opening reaction, highlighting the enzyme's specificity and potential for biotechnological applications (Karthikeyan et al., 2004).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

methyl (1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-4(8)5-3-6(5)7(9)10-2;/h4-6H,3,8H2,1-2H3;1H/t4?,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBQTMJGRGEAE-DHSANDOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.